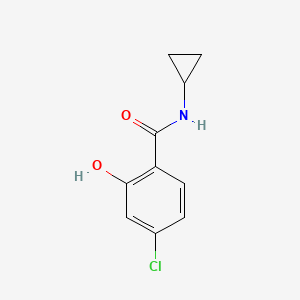

4-chloro-N-cyclopropyl-2-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-cyclopropyl-2-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-6-1-4-8(9(13)5-6)10(14)12-7-2-3-7/h1,4-5,7,13H,2-3H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIUYALTBJYXGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis of 4-chloro-N-cyclopropyl-2-hydroxybenzamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-chloro-N-cyclopropyl-2-hydroxybenzamide, a molecule of significant interest in medicinal chemistry. The document details the preparation of the key precursor, 4-chloro-2-hydroxybenzoic acid, and subsequently explores the primary methodologies for the crucial amide bond formation with cyclopropylamine. The rationale behind the selection of reagents and reaction conditions is discussed, emphasizing practical insights for laboratory-scale synthesis. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel benzamide derivatives and related scaffolds.

Introduction

4-chloro-N-cyclopropyl-2-hydroxybenzamide (CAS 1019402-77-7) is a benzamide derivative that has garnered attention within the field of medicinal chemistry. Its structural architecture, which incorporates a 2-hydroxybenzamide core and a cyclopropyl moiety, presents a favorable profile for potential interactions with various biological targets. Molecules within the salicylamide class have been investigated for a range of therapeutic applications, including their potential as anticancer agents that can induce apoptosis in cancer cell lines. Furthermore, related N-cyclopropyl-2-hydroxybenzamide structures have been identified as potent inhibitors of enzymes such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in various pathological conditions including inflammation, thrombosis, and cancer. This positions 4-chloro-N-cyclopropyl-2-hydroxybenzamide as a valuable building block and a lead structure in the design and development of novel therapeutic agents.

This guide provides a detailed examination of the synthetic routes to this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 4-chloro-N-cyclopropyl-2-hydroxybenzamide, points to two primary starting materials: 4-chloro-2-hydroxybenzoic acid and cyclopropylamine. This approach simplifies the synthesis into two main stages: the preparation of the substituted benzoic acid precursor and the subsequent amide coupling reaction.

Caption: Retrosynthetic analysis of 4-chloro-N-cyclopropyl-2-hydroxybenzamide.

Synthesis of the Precursor: 4-chloro-2-hydroxybenzoic Acid

The key precursor, 4-chloro-2-hydroxybenzoic acid (also known as 4-chlorosalicylic acid), can be synthesized from the readily available starting material, 4-chlorophenol, via the Kolbe-Schmitt reaction.

The Kolbe-Schmitt Reaction: Mechanism and Rationale

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxylic acid group onto a phenol ring.[1] The reaction proceeds by first treating the phenol with a strong base, such as sodium hydroxide, to form the more nucleophilic phenoxide ion.[2] This phenoxide then undergoes an electrophilic aromatic substitution with carbon dioxide, a weak electrophile, typically under elevated temperature and pressure.[1][2] Subsequent acidification yields the desired hydroxybenzoic acid.[1] The regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group) can be influenced by the choice of counter-ion and reaction temperature.

Caption: Mechanism of the Kolbe-Schmitt reaction for 4-chlorophenol.

Experimental Protocol: Synthesis of 4-chloro-2-hydroxybenzoic Acid

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Chlorophenol | C₆H₅ClO | 128.56 |

| Sodium Hydroxide | NaOH | 40.00 |

| Carbon Dioxide | CO₂ | 44.01 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 |

| Water | H₂O | 18.02 |

Procedure:

-

In a high-pressure autoclave, dissolve 4-chlorophenol in an aqueous solution of sodium hydroxide to form sodium 4-chlorophenoxide.

-

Seal the autoclave and introduce carbon dioxide gas to a pressure of approximately 100 atm.

-

Heat the reaction mixture to around 125 °C with constant stirring. Maintain these conditions for several hours to ensure complete carboxylation.

-

After cooling the reactor to room temperature, carefully vent the excess CO₂ pressure.

-

Transfer the reaction mixture to a beaker and acidify with concentrated sulfuric acid until the pH is acidic, leading to the precipitation of 4-chloro-2-hydroxybenzoic acid.

-

Collect the precipitate by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

-

The crude product can be further purified by recrystallization from hot water or a suitable organic solvent system.

Amide Bond Formation: Synthesis of 4-chloro-N-cyclopropyl-2-hydroxybenzamide

The final step in the synthesis is the formation of the amide bond between 4-chloro-2-hydroxybenzoic acid and cyclopropylamine. The presence of the free hydroxyl group on the benzoic acid requires careful consideration of the coupling method to avoid side reactions. Two primary and effective methods are detailed below.

Method A: Acyl Chloride Formation followed by Amination

This classic two-step, one-pot approach involves the activation of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds through a chlorosulfite intermediate, which then collapses to the acyl chloride, sulfur dioxide, and hydrogen chloride. The in situ generated acyl chloride is highly electrophilic and reacts rapidly with the nucleophilic cyclopropylamine. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl produced during the amidation step, driving the reaction to completion.

Caption: Synthetic pathway via the acyl chloride intermediate.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 4-chloro-2-hydroxybenzoic acid | C₇H₅ClO₃ | 172.57 |

| Thionyl Chloride | SOCl₂ | 118.97 |

| Cyclopropylamine | C₃H₇N | 57.09 |

| Triethylamine | C₆H₁₅N | 101.19 |

| Chloroform (dry) | CHCl₃ | 119.38 |

| Sodium Bicarbonate (aq. solution) | NaHCO₃ | 84.01 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

To a stirred solution of 4-chloro-2-hydroxybenzoic acid in dry chloroform, add thionyl chloride (typically 1.2 equivalents) dropwise at room temperature.

-

Reflux the mixture for 2-3 hours. The progress of the acyl chloride formation can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Cool the reaction mixture to room temperature.

-

In a separate flask, prepare a solution of cyclopropylamine (1.0 equivalent) and triethylamine (1.5 equivalents) in dry chloroform.

-

Slowly add the solution from step 4 to the acyl chloride solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization to afford pure 4-chloro-N-cyclopropyl-2-hydroxybenzamide.

Method B: Direct Amide Coupling using Carbodiimide Reagents

This method facilitates the direct condensation of the carboxylic acid and amine, avoiding the harsh conditions of acyl chloride formation.

Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. To improve reaction rates and suppress side reactions like the formation of N-acylurea, an additive such as 1-hydroxybenzotriazole (HOBt) is often employed. HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is less prone to racemization and side reactions.

Caption: Carbodiimide-mediated amide coupling with HOBt additive.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 4-chloro-2-hydroxybenzoic acid | C₇H₅ClO₃ | 172.57 |

| Cyclopropylamine | C₃H₇N | 57.09 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₉H₁₇N₃ | 155.25 |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 |

| Dichloromethane (DCM, dry) | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (1 M aq.) | HCl | 36.46 |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 |

| Brine | NaCl (aq.) | 58.44 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Procedure:

-

Dissolve 4-chloro-2-hydroxybenzoic acid (1.0 equivalent), cyclopropylamine (1.1 equivalents), and HOBt (1.2 equivalents) in dry dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the final product.

Characterization of 4-chloro-N-cyclopropyl-2-hydroxybenzamide

The successful synthesis of the target compound should be confirmed by spectroscopic analysis. The following are the expected spectral characteristics based on the structure of 4-chloro-N-cyclopropyl-2-hydroxybenzamide.

Table of Expected Spectral Data:

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (3H) in the range of δ 6.8-7.8 ppm. - Amide proton (NH, 1H) as a broad singlet or doublet, typically δ 8.0-9.0 ppm. - Cyclopropyl methine proton (CH, 1H) as a multiplet around δ 2.8-3.0 ppm. - Cyclopropyl methylene protons (CH₂, 4H) as multiplets in the range of δ 0.5-1.0 ppm. - Phenolic hydroxyl proton (OH, 1H) as a broad singlet, chemical shift can vary. |

| ¹³C NMR | - Carbonyl carbon (C=O) around δ 165-170 ppm. - Aromatic carbons (6C) in the range of δ 110-160 ppm. - Cyclopropyl methine carbon (CH) around δ 22-26 ppm. - Cyclopropyl methylene carbons (CH₂) around δ 5-10 ppm. |

| FT-IR (cm⁻¹) | - O-H stretch (phenolic) broad band around 3200-3400 cm⁻¹. - N-H stretch (amide) around 3300 cm⁻¹. - C=O stretch (amide I) strong band around 1630-1660 cm⁻¹. - N-H bend (amide II) around 1520-1550 cm⁻¹. - C-Cl stretch around 700-800 cm⁻¹. |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z ≈ 211 (for ³⁵Cl) and 213 (for ³⁷Cl) in a ~3:1 ratio. |

Conclusion

The synthesis of 4-chloro-N-cyclopropyl-2-hydroxybenzamide can be reliably achieved through a two-stage process involving the preparation of 4-chloro-2-hydroxybenzoic acid followed by amide coupling with cyclopropylamine. This guide has detailed two robust methods for the crucial amide bond formation: the acyl chloride method and the carbodiimide coupling method. The choice between these methods may depend on the specific laboratory setup, scale of the reaction, and sensitivity of other functional groups in more complex analogues. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to successfully synthesize this valuable chemical entity for further investigation in drug discovery and development programs.

References

-

Raza, A. R., et al. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o391. (URL: [Link])

-

Raza, A. R., et al. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2922. (URL: [Link])

-

Kolbe–Schmitt reaction - Wikipedia. (URL: [Link])

-

Kolbe's Reaction Mechanism - BYJU'S. (URL: [Link])

-

Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). (URL: [Link])

- Process for preparing s-chlorosalicylic - Google P

- cyclopropylamine - Google P

-

4-chloro-N,Ndiphenylbenzamide - Computational, Spectral & Single Crystal Studies. (URL: [Link])

-

4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | C15H14ClNO2 | CID 41859-57-8 - PubChem. (URL: [Link])

Sources

An In-depth Technical Guide to 4-chloro-N-cyclopropyl-2-hydroxybenzamide: Synthesis, Structure, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-chloro-N-cyclopropyl-2-hydroxybenzamide (CAS RN: 1019402-77-7), a versatile benzamide derivative with significant potential in medicinal chemistry and drug development. This document details the molecule's structural features, including key intramolecular interactions, and presents a robust, field-proven protocol for its synthesis and purification. Furthermore, it explores the compound's promising role as a synthetic precursor for novel therapeutics, particularly in the areas of anti-inflammatory, central nervous system (CNS), and anticancer research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their discovery and development pipelines.

Introduction: The Significance of the 2-Hydroxybenzamide Scaffold

The 2-hydroxybenzamide moiety, a core component of salicylamides, is a privileged scaffold in medicinal chemistry. Its inherent ability to engage in specific hydrogen bonding patterns allows for favorable interactions with a variety of biological targets.[1] The strategic incorporation of a chlorine atom at the 4-position of the benzene ring and an N-cyclopropyl group introduces unique physicochemical properties that can enhance binding affinity, metabolic stability, and cell permeability. 4-chloro-N-cyclopropyl-2-hydroxybenzamide has emerged as a valuable building block for the synthesis of bioactive molecules, with research suggesting its derivatives may exhibit anti-inflammatory, CNS-acting, and even anticancer properties.[1] Structurally similar compounds have also shown potent and selective inhibition of enzymes such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in a range of pathologies including thrombosis, inflammation, and cancer.[1] This guide serves to consolidate the current understanding of this compound and provide a practical framework for its synthesis and application in research settings.

Molecular Structure and Physicochemical Properties

The molecular architecture of 4-chloro-N-cyclopropyl-2-hydroxybenzamide is defined by a planar benzamide core, substituted with a hydroxyl group ortho to the amide, a chlorine atom para to the hydroxyl group, and a cyclopropyl ring attached to the amide nitrogen.

Key Structural Features

A critical feature of the 2-hydroxybenzamide scaffold is the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the amide carbonyl oxygen. This interaction creates a stable, quasi-six-membered ring known as an S(6) ring motif.[1] This pre-organization of the molecule into a relatively planar conformation can reduce the entropic penalty upon binding to a biological target, thereby potentially increasing binding affinity.[1]

While a crystal structure for 4-chloro-N-cyclopropyl-2-hydroxybenzamide is not publicly available, analysis of the closely related compound, N-(4-chlorophenyl)-2-hydroxybenzamide, reveals a dihedral angle of 20.02° between the two aromatic rings, indicating a near-planar conformation.[2][3] It is highly probable that 4-chloro-N-cyclopropyl-2-hydroxybenzamide adopts a similar conformation to facilitate this stabilizing intramolecular hydrogen bond.

Physicochemical Data

A summary of the key physicochemical properties of 4-chloro-N-cyclopropyl-2-hydroxybenzamide is presented in Table 1. It is important to note that while some data is experimentally derived, other values are predicted based on computational models due to the limited availability of published experimental data for this specific compound.

| Property | Value | Source |

| CAS Number | 1019402-77-7 | |

| Molecular Formula | C₁₀H₁₀ClNO₂ | |

| Molecular Weight | 211.64 g/mol | |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water (predicted) | - |

Synthesis and Purification

The primary and most efficient route to 4-chloro-N-cyclopropyl-2-hydroxybenzamide is via the formation of an amide bond between 4-chloro-2-hydroxybenzoic acid and cyclopropylamine.[1] A common and effective method involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Synthetic Workflow

The following diagram illustrates a reliable two-step synthetic workflow. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then subsequently reacted with cyclopropylamine.

Sources

An In-depth Technical Guide to the Biological Activity of 4-chloro-N-cyclopropyl-2-hydroxybenzamide

Foreword

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular entities that can modulate biological processes with high specificity and efficacy. Within this context, the salicylamide scaffold has emerged as a privileged structure, giving rise to a plethora of compounds with diverse pharmacological activities. This technical guide focuses on a specific derivative, 4-chloro-N-cyclopropyl-2-hydroxybenzamide, a compound of increasing interest within the medicinal chemistry community. While direct and extensive research on this particular molecule is still emerging, this guide synthesizes the available information, draws logical inferences from closely related analogs, and provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and explore its therapeutic potential. We will delve into its chemical synthesis, plausible mechanisms of action, methodologies for biological evaluation, and future research trajectories.

Compound Profile: 4-chloro-N-cyclopropyl-2-hydroxybenzamide

4-chloro-N-cyclopropyl-2-hydroxybenzamide is a benzamide derivative characterized by a molecular formula of C₁₀H₁₀ClNO₂ and a molecular weight of 211.64 g/mol .[1] Its structure, featuring a 2-hydroxybenzamide core, a chlorine atom at the 4-position of the aromatic ring, and an N-cyclopropyl substituent, is conducive to interactions with biological targets.[1] The 2-hydroxybenzamide moiety is a well-established pharmacophore found in a range of bioactive compounds, while the cyclopropyl group can enhance metabolic stability and binding affinity. The chlorine atom, through its ability to form halogen bonds, can also contribute significantly to ligand-protein binding and selectivity.[1]

Table 1: Physicochemical Properties of 4-chloro-N-cyclopropyl-2-hydroxybenzamide

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [1] |

| Molecular Weight | 211.64 g/mol | [1] |

| CAS Number | 1019402-77-7 | [1] |

| Canonical SMILES | C1CC1NC(=O)C2=C(C=C(C=C2)Cl)O | Inferred from name |

| IUPAC Name | 4-chloro-N-cyclopropyl-2-hydroxybenzamide | [1] |

Synthesis and Characterization

The primary route for the synthesis of 4-chloro-N-cyclopropyl-2-hydroxybenzamide involves the formation of an amide bond between 4-chloro-2-hydroxybenzoic acid and cyclopropylamine.[1] The presence of a hydroxyl group on the benzoic acid precursor necessitates careful selection of reaction conditions to prevent unwanted side reactions.

Experimental Protocol: Amide Coupling

This protocol is adapted from established methods for the synthesis of related benzamides.[1]

Materials:

-

4-chloro-2-hydroxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Cyclopropylamine

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous chloroform (CHCl₃) or other inert solvent

-

Sodium bicarbonate (NaHCO₃) solution (10%)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid: To a solution of 4-chloro-2-hydroxybenzoic acid (1 equivalent) in anhydrous chloroform, add thionyl chloride (1.2 equivalents) dropwise at room temperature with constant stirring. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

-

Reflux the reaction mixture for 2-3 hours to ensure the complete formation of the acyl chloride. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Amidation: Cool the reaction mixture to room temperature. In a separate flask, dissolve cyclopropylamine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous chloroform.

-

Slowly add the freshly prepared 4-chloro-2-hydroxybenzoyl chloride solution to the cyclopropylamine solution at 0°C (ice bath) with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

-

Work-up and Purification: Neutralize the reaction mixture with a 10% aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4-chloro-N-cyclopropyl-2-hydroxybenzamide.

Diagram 1: Synthetic Workflow for 4-chloro-N-cyclopropyl-2-hydroxybenzamide

Sources

Application Note & Protocol: High-Throughput Screening for Novel Therapeutic Agents Using 4-chloro-N-cyclopropyl-2-hydroxybenzamide

Introduction: Unveiling the Therapeutic Potential of a Versatile Benzamide Scaffold

4-chloro-N-cyclopropyl-2-hydroxybenzamide is a synthetic small molecule belonging to the benzamide class of compounds.[1] Its structure, featuring a 2-hydroxybenzamide core, a chlorine substituent, and a cyclopropyl group, presents a compelling starting point for drug discovery.[1] The 2-hydroxybenzamide moiety is a well-established pharmacophore found in a range of biologically active compounds, including salicylamides known for their analgesic and antirheumatic properties.[2] Research into structurally related salicylamide derivatives has revealed their potential as anticancer agents capable of inducing apoptosis in cancer cell lines.[1] Furthermore, the N-cyclopropyl-2-hydroxybenzamide scaffold has been identified in potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in various pathological conditions including thrombosis, inflammation, diabetes, and cancer.[1]

The chlorine atom on the aromatic ring is not merely a passive substituent; it can actively participate in halogen bonding with biological targets, a type of non-covalent interaction that is increasingly recognized for its significant contribution to ligand-protein binding affinity and selectivity.[1] This feature, combined with the overall structural rigidity and potential for hydrogen bonding, makes 4-chloro-N-cyclopropyl-2-hydroxybenzamide an intriguing candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of disease-relevant proteins.

This application note provides a comprehensive guide for utilizing 4-chloro-N-cyclopropyl-2-hydroxybenzamide in HTS applications. We will outline a detailed protocol for a biochemical HTS assay targeting a hypothetical cancer-related kinase, a common target class in oncology drug discovery. The principles and methodologies described herein are broadly applicable and can be adapted for screening against other relevant biological targets.

Principle of the High-Throughput Screening Assay

The primary objective of a high-throughput screening campaign is to rapidly and efficiently test a large number of chemical compounds to identify "hits"—molecules that modulate the activity of a specific biological target in a desired manner.[3] This is typically achieved through the use of automated liquid handling systems, sensitive detection instruments, and robust assay formats.[3][4]

The proposed HTS protocol is a biochemical assay designed to identify inhibitors of a putative cancer-associated protein kinase. The assay will be conducted in a miniaturized format (e.g., 384- or 1536-well plates) to conserve reagents and compound stocks.[3][4] 4-chloro-N-cyclopropyl-2-hydroxybenzamide will be used as a positive control or a reference compound to validate the assay performance and to compare the potency of newly identified hits.

The general workflow for the HTS campaign is as follows:

Figure 2: Step-by-step HTS protocol for a kinase assay.

Data Analysis and Hit Confirmation

-

Data Normalization: Raw data from the plate reader should be normalized to the plate controls. The percent inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - (Signalcompound - Meanpositive) / (Meannegative - Meanpositive))

-

Hit Selection: A "hit" is typically defined as a compound that produces a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

-

Hit Confirmation: "Hits" from the primary screen must be re-tested to confirm their activity. This involves re-sourcing the compound and testing it in the primary assay.

-

Dose-Response Analysis: Confirmed hits should be tested in a dose-response format to determine their potency (IC50 value). This involves a serial dilution of the compound.

Table 2: Example Dose-Response Data for a Confirmed Hit

| Compound Concentration (µM) | % Inhibition |

| 100 | 98.5 |

| 30 | 95.2 |

| 10 | 85.1 |

| 3 | 65.7 |

| 1 | 48.9 |

| 0.3 | 25.3 |

| 0.1 | 10.1 |

| 0.03 | 2.5 |

Counter-Screens and Secondary Assays

It is essential to perform counter-screens to eliminate false-positive hits. Common causes of false positives include compound auto-fluorescence/luminescence, assay interference, and non-specific inhibition.

-

Assay Interference Screen: Run the assay in the absence of the enzyme to identify compounds that directly interfere with the detection reagents.

-

Orthogonal Assays: Confirm the activity of hits in a different assay format that measures a different aspect of the target's activity (e.g., a biophysical binding assay).

Expected Results and Interpretation

A successful HTS campaign will identify a set of confirmed hits with dose-dependent activity against the target of interest. The use of 4-chloro-N-cyclopropyl-2-hydroxybenzamide as a reference compound will provide a benchmark for the potency and potential of the newly identified hits. The preliminary structure-activity relationship (SAR) analysis of the hit compounds can provide valuable insights for the subsequent hit-to-lead optimization phase of drug discovery.

Conclusion

4-chloro-N-cyclopropyl-2-hydroxybenzamide represents a valuable chemical scaffold for the discovery of novel therapeutic agents. Its favorable structural and chemical properties make it an excellent candidate for inclusion in HTS campaigns. The detailed protocols and guidelines presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to effectively utilize this compound in their HTS efforts to identify novel modulators of disease-relevant targets. The successful implementation of these methodologies will undoubtedly accelerate the discovery of new medicines.

References

-

Raza, A. R., Nisar, B., Tahir, M. N., & Shamshad, S. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2922. [Link]

-

ResearchGate. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide. Retrieved from [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)benzamide. Retrieved from [Link]

-

ACS Chemical Biology. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. Retrieved from [Link]

-

PubMed. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. Retrieved from [Link]

-

PubMed Central. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]

-

Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

-

ResearchGate. (2025). High Throughput Screening: Methods and Protocols. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Retrieved from [Link]

-

BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzamide. Retrieved from [Link]

-

MDPI. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Retrieved from [Link]

-

American Chemical Society. (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. Retrieved from [Link]

-

PubMed. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)-4-methoxybenzamide, (S)-. Retrieved from [Link]

-

Anticancer Research. (n.d.). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). Salicylamide. Retrieved from [Link]

-

MDPI. (n.d.). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Visible-light-induced decarboxylative cascade cyclization of acryloylbenzamides with N-hydroxyphthalimide esters via EDA complexes. Retrieved from [Link]articlelanding/2023/ob/d3ob00947a)

Sources

Introduction: The Significance of 4-chloro-N-cyclopropyl-2-hydroxybenzamide in Modern Drug Discovery

An In-Depth Guide to the Analytical Characterization of 4-chloro-N-cyclopropyl-2-hydroxybenzamide

4-chloro-N-cyclopropyl-2-hydroxybenzamide is a benzamide derivative with the molecular formula C₁₀H₁₀ClNO₂ and a molecular weight of 211.64 g/mol .[1] This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1] Its structural motifs, including the 2-hydroxybenzamide scaffold and the cyclopropyl group, are known to interact favorably with various biological targets.[1] This makes it a compound of interest for developing pharmaceuticals with potential anti-inflammatory and central nervous system activities.[1] Given its role as a synthetic precursor, the development of robust and reliable analytical methods is paramount to ensure its identity, purity, and quality throughout the drug development lifecycle. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of 4-chloro-N-cyclopropyl-2-hydroxybenzamide.

Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying 4-chloro-N-cyclopropyl-2-hydroxybenzamide in bulk materials and formulated products. Its non-volatile and moderately polar nature makes it an ideal candidate for reversed-phase HPLC, which separates compounds based on their hydrophobicity.

Causality Behind Method Development:

The selection of a C18 (octadecylsilyl) stationary phase is based on its hydrophobic character, which provides effective retention for the aromatic and aliphatic components of the target molecule. A mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous component (water) allows for the fine-tuning of the retention time. The addition of a small amount of acid, such as formic or trifluoroacetic acid, is crucial for two reasons: it protonates the phenolic hydroxyl group, reducing peak tailing, and it improves the overall peak shape and reproducibility. The UV detection wavelength is selected based on the chromophores present in the molecule, primarily the substituted benzene ring, to ensure maximum sensitivity.

Experimental Workflow for HPLC Analysis

Caption: HPLC workflow for purity and quantification.

Detailed Protocol for HPLC-UV Analysis

1. Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Data acquisition and processing software.

2. Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Run Time | 10 minutes |

3. Preparation of Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-chloro-N-cyclopropyl-2-hydroxybenzamide reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol.

-

Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution (1 mg/mL): Accurately weigh 10 mg of the sample, dissolve, and dilute to 10 mL in a volumetric flask using methanol. Further dilute with the mobile phase to fall within the calibration range if necessary.

-

Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

4. System Suitability:

-

Inject the 25 µg/mL standard solution five times.

-

The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

The tailing factor should be ≤ 2.0.

-

The theoretical plates should be ≥ 2000.

5. Data Analysis:

-

Inject the calibration standards and the sample solution.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 4-chloro-N-cyclopropyl-2-hydroxybenzamide in the sample solution using the linear regression equation from the calibration curve.

-

Purity can be assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation and Impurity Identification: Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of 4-chloro-N-cyclopropyl-2-hydroxybenzamide. When coupled with a chromatographic technique like GC or LC, it becomes a powerful method for identifying and characterizing impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Justification: GC-MS is highly sensitive and provides detailed structural information through fragmentation patterns. However, the presence of a hydroxyl (-OH) and an amide (-NH) group makes the target compound polar and susceptible to thermal degradation at high temperatures. Therefore, derivatization is often employed to increase volatility and thermal stability by capping these active hydrogens.

Experimental Workflow for GC-MS Analysis

Caption: GC-MS workflow including derivatization.

General Protocol for GC-MS Analysis

1. Instrumentation:

-

GC-MS system with a capillary column and an electron ionization (EI) source.

2. Derivatization (Recommended):

-

To a vial containing ~1 mg of the sample, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial and heat at 70°C for 30 minutes. This will silylate the hydroxyl and amide protons, creating a more volatile derivative.

3. GC-MS Conditions:

| Parameter | Recommended Setting |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Source Temp | 230 °C |

| Ionization Energy | 70 eV (Electron Ionization) |

| Mass Scan Range | 40 - 450 amu |

4. Data Analysis:

-

The mass spectrum of the underivatized compound should show a molecular ion (M⁺) peak at m/z 211 and an M+2 peak at m/z 213 with an approximate 3:1 ratio, characteristic of a single chlorine atom.

-

Key fragmentation patterns would involve the loss of the cyclopropyl group and cleavage of the amide bond.

-

The derivatized compound will have a higher molecular weight corresponding to the addition of silyl groups.

-

Compare the obtained spectra with standard libraries (e.g., NIST/Wiley) and interpret the fragmentation to confirm the structure.

Definitive Structural Characterization: Spectroscopic Methods

Spectroscopic techniques provide unambiguous evidence of the chemical structure of 4-chloro-N-cyclopropyl-2-hydroxybenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are essential for a complete characterization.[2]

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Aromatic Protons: Signals in the range of δ 6.8-7.5 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Amide Proton (-NH): A broad singlet typically downfield, around δ 8-9 ppm.

-

Phenolic Proton (-OH): A broad singlet, which can be exchangeable with D₂O, often appearing far downfield (δ > 10 ppm) due to intramolecular hydrogen bonding with the amide carbonyl.

-

Cyclopropyl Protons: Complex multiplets in the upfield region, typically between δ 0.5-3.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

-

Aromatic Carbons: Multiple signals between δ 115-160 ppm.

-

Cyclopropyl Carbons: Signals in the upfield region, typically δ 5-30 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[2]

-

O-H Stretch: A broad band around 3200-3400 cm⁻¹ for the phenolic hydroxyl group.

-

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ for the amide N-H.

-

C=O Stretch: A strong, sharp absorption band around 1630-1660 cm⁻¹ for the amide carbonyl.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹.

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

Physicochemical Properties: Thermal Analysis

Differential Scanning Calorimetry (DSC) can be employed to determine the melting point and assess the thermal stability of the compound. A sharp endothermic peak corresponds to the melting point, providing a measure of purity.[3] Exothermic events at higher temperatures would indicate decomposition.[3]

Conclusion

The analytical characterization of 4-chloro-N-cyclopropyl-2-hydroxybenzamide requires a multi-faceted approach. HPLC is the primary technique for purity assessment and quantification due to its precision and robustness. GC-MS, especially with derivatization, offers high sensitivity for impurity identification. Finally, spectroscopic methods like NMR and IR provide definitive structural confirmation. Together, these methods form a comprehensive analytical package that ensures the quality and integrity of this important chemical intermediate, supporting its successful application in research and drug development.

References

-

N-(4-Chlorophenyl)-2-hydroxybenzamide . National Center for Biotechnology Information (NCBI), PubMed Central. Available at: [Link]

-

A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C] . American Chemical Society Publications. Available at: [Link]

-

Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime . ResearchGate. Available at: [Link]

-

A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples . ResearchGate. Available at: [Link]

Sources

4-chloro-N-cyclopropyl-2-hydroxybenzamide NMR spectroscopy data

An Application Note on the Structural Elucidation of 4-chloro-N-cyclopropyl-2-hydroxybenzamide using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This application note offers a detailed guide to the structural characterization of 4-chloro-N-cyclopropyl-2-hydroxybenzamide, a benzamide derivative of interest in medicinal chemistry and drug development.[1] We present comprehensive, field-proven protocols for sample preparation and the acquisition of one-dimensional (¹H and ¹³C) NMR spectra. Furthermore, this guide explains the rationale behind experimental choices and provides a detailed interpretation of the expected spectral data, establishing a self-validating framework for unambiguous structural confirmation.

Introduction: The Significance of 4-chloro-N-cyclopropyl-2-hydroxybenzamide

4-chloro-N-cyclopropyl-2-hydroxybenzamide (CAS 1019402-77-7) is a synthetic organic compound featuring a substituted salicylamide core.[1] The benzamide moiety is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds and pharmaceuticals.[2] Molecules within this class are investigated for a range of therapeutic applications, including anti-inflammatory and central nervous system activity.[1]

The synthesis of this target molecule is typically achieved through an amide coupling reaction between 4-chloro-2-hydroxybenzoic acid and cyclopropylamine.[1] Given the potential for side reactions and isomeric impurities, rigorous structural verification is paramount. NMR spectroscopy serves as the gold standard for this purpose, offering a non-destructive method to confirm the precise connectivity and chemical environment of every atom in the molecule.[3]

Molecular Structure and Atom Numbering

A thorough understanding of the NMR data begins with a clear representation of the molecular structure. The diagram below illustrates the atomic framework of 4-chloro-N-cyclopropyl-2-hydroxybenzamide with a systematic numbering scheme used for the assignment of NMR signals throughout this document.

Caption: Molecular structure of 4-chloro-N-cyclopropyl-2-hydroxybenzamide with atom numbering.

Experimental Protocols: A Self-Validating Workflow

The reliability of NMR data is built upon meticulous experimental practice. The following protocols are designed to yield high-quality, reproducible spectra. The combination of one- and two-dimensional experiments creates a self-validating system where structural assignments are cross-verified.

Protocol 1: Sample Preparation

The choice of solvent is critical for benzamide derivatives. While deuterated chloroform (CDCl₃) is a common choice for many organic molecules, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for this class of compounds.[4][5] DMSO-d₆ is a highly polar solvent that capably dissolves the sample and, crucially, slows the chemical exchange of the acidic -OH and -NH protons, allowing them to be observed as distinct, often broad, signals.[6]

Methodology:

-

Weighing: Accurately weigh 5-10 mg of purified 4-chloro-N-cyclopropyl-2-hydroxybenzamide.

-

Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆ (or CDCl₃).

-

Homogenization: Gently vortex or sonicate the vial until the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional but Recommended): For optimal resolution, filter the solution through a small plug of glass wool in the pipette tip during transfer to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm). If not present, one drop may be carefully added.

Protocol 2: ¹H NMR Data Acquisition

The ¹H NMR spectrum is the cornerstone of structural analysis, providing information on the number, environment, and connectivity of protons.[3]

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: zg30 (A standard 30° pulse experiment)[7]

-

Number of Scans (NS): 16 (Sufficient for good signal-to-noise on a 5-10 mg sample)

-

Relaxation Delay (D1): 2.0 seconds (Allows for adequate relaxation of most protons)

-

Acquisition Time (AQ): ~4 seconds

-

Spectral Width (SW): 16 ppm (Covers the full range of expected proton chemical shifts)

Protocol 3: ¹³C{¹H} NMR Data Acquisition

The ¹³C NMR spectrum reveals the number and electronic environment of all unique carbon atoms in the molecule. The experiment is proton-decoupled to simplify the spectrum to a series of singlets.[8]

Instrument Parameters (101 MHz Spectrometer):

-

Pulse Program: zgpg30 (A standard 30° pulse experiment with power-gated decoupling)[7]

-

Number of Scans (NS): 1024 or higher (Required due to the low natural abundance of the ¹³C isotope)

-

Relaxation Delay (D1): 2.0 seconds

-

Acquisition Time (AQ): ~1.5 seconds

-

Spectral Width (SW): 240 ppm (Covers the full range of expected carbon chemical shifts)

Caption: Standard workflow for NMR-based structural elucidation.

Data Analysis and Interpretation

The following tables summarize the expected NMR data for 4-chloro-N-cyclopropyl-2-hydroxybenzamide based on established principles of chemical shifts and coupling constants for similar structures.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Atom # | Label | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| - | -OH | ~11.0 - 12.0 | br s | - | 1H | Phenolic proton, strong H-bonding with solvent and carbonyl oxygen. |

| - | -NH | ~8.5 - 9.5 | d | ~4.0 | 1H | Amide proton coupled to the cyclopropyl methine (H8). |

| 6 | H6 | ~7.8 - 8.0 | d | ~2.5 | 1H | Ortho to the electron-withdrawing amide group, meta to chlorine. |

| 5 | H5 | ~7.3 - 7.5 | dd | J = ~8.5, ~2.5 | 1H | Meta to the amide and hydroxyl groups, ortho to chlorine. |

| 3 | H3 | ~7.0 - 7.2 | d | ~8.5 | 1H | Ortho to the electron-donating hydroxyl group, meta to the amide. |

| 8 | H8 | ~2.8 - 3.0 | m | - | 1H | Cyclopropyl methine proton, deshielded by the adjacent nitrogen atom. |

| 9, 10 | H9, H10 | ~0.6 - 0.9 | m | - | 4H | Diastereotopic cyclopropyl methylene protons in the highly shielded region. |

Expected ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

| Atom # | Label | Expected δ (ppm) | Rationale |

| 7 | C=O | ~168 - 172 | Carbonyl carbon of the amide group.[1] |

| 2 | C2-OH | ~155 - 160 | Aromatic carbon bearing the electron-donating hydroxyl group. |

| 4 | C4-Cl | ~135 - 140 | Aromatic carbon bearing the chloro substituent. |

| 6 | C6 | ~130 - 135 | Aromatic CH carbon ortho to the amide group. |

| 1 | C1 | ~118 - 125 | Quaternary aromatic carbon adjacent to the amide and hydroxyl groups. |

| 5 | C5 | ~117 - 122 | Aromatic CH carbon ortho to the chloro group. |

| 3 | C3 | ~115 - 120 | Aromatic CH carbon ortho to the hydroxyl group. |

| 8 | C8 | ~22 - 26 | Cyclopropyl methine carbon (CH). |

| 9, 10 | C9, C10 | ~5 - 10 | Equivalent cyclopropyl methylene carbons (CH₂). |

The Power of a Correlated, Self-Validating System

While 1D NMR provides the primary data, a truly trustworthy and robust structural proof comes from two-dimensional (2D) correlation experiments. These techniques validate the assignments made from 1D spectra by revealing through-bond and through-space atomic relationships.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this molecule, a COSY spectrum would definitively link H5 to both H3 and H6, confirming the substitution pattern on the aromatic ring. It would also show a correlation between the amide proton (-NH) and the cyclopropyl methine proton (H8).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It provides an unambiguous link between the ¹H and ¹³C assignments. For example, the aromatic proton signal at ~7.8 ppm (H6) would show a correlation to the carbon signal at ~130 ppm (C6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. It is essential for piecing together the molecular skeleton. For instance, the amide proton (-NH) would show a correlation to the carbonyl carbon (C7) and the cyclopropyl carbons (C9/C10), confirming the amide linkage.

Caption: Interconnectivity of NMR experiments for a self-validating structural analysis.

Conclusion

The structural integrity of 4-chloro-N-cyclopropyl-2-hydroxybenzamide can be unequivocally confirmed through a systematic application of NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition in a suitable solvent like DMSO-d₆, researchers can obtain high-resolution ¹H and ¹³C NMR spectra. The interpretation of chemical shifts and coupling patterns, further validated by 2D correlation experiments, provides a robust and definitive characterization of the molecule. This comprehensive approach is essential for ensuring the quality and purity of compounds advancing through the drug discovery and development pipeline.

References

-

Raza, A. et al. (2011). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o609. Available at: [Link]

-

Levin, K. L. et al. (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C] Skeletal Editing. Journal of the American Chemical Society. Available at: [Link]

-

Pawar, S. S. et al. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Supporting Information. Available at: [Link]

-

Shukla, A. et al. (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. Indian Journal of Pure & Applied Physics, 59, 513-525. Available at: [Link]

-

Black, P. J., & Heffernan, M. L. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry, 32(2), 337-343. Available at: [Link]

-

University of Bath (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3). Available at: [Link]

-

ChemComplete (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Available at: [Link]

- Google Patents (n.d.). US6197970B1 - Process for producing 2-hydroxybenzamide derivatives.

-

Washton, N. M. et al. (2018). An automated framework for NMR chemical shift calculations of small organic molecules. ResearchGate. Available at: [Link]

-

Oregon State University (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Available at: [Link]

-

Abraham, R. J. & Mobli, M. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 616-25. Available at: [Link]

-

Dona, A. C. et al. (2016). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Journal of Visualized Experiments, (113), 54120. Available at: [Link]

-

Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

-

Chemistry LibreTexts (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

Springer Nature Experiments (n.d.). NMR Protocols and Methods. Available at: [Link]

-

Mika, L. T. et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

Sources

Application Notes and Protocols for 4-chloro-N-cyclopropyl-2-hydroxybenzamide as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the utilization of 4-chloro-N-cyclopropyl-2-hydroxybenzamide as a chemical probe for cellular and biochemical investigations. While this molecule is a versatile synthetic precursor in medicinal chemistry with potential applications in developing anti-inflammatory and central nervous system-acting pharmaceuticals, its utility as a chemical probe for target identification and validation is an emerging area of interest[1]. The structural motif of 2-hydroxybenzamide is present in a variety of bioactive compounds, including those with anticancer properties that can induce apoptosis[1]. This guide will detail protocols for employing this probe in robust target engagement and downstream signaling studies, with a focus on validating its interaction with hypothetical protein targets within a cellular context. The methodologies described herein are designed to be self-validating, incorporating essential controls and orthogonal approaches to ensure data integrity and reproducibility.

Introduction: Understanding the Chemical Probe

4-chloro-N-cyclopropyl-2-hydroxybenzamide is a small molecule characterized by a 2-hydroxybenzamide scaffold, a cyclopropyl substituent, and a chlorine atom[1]. This combination of features provides a foundation for its potential as a chemical probe. The 2-hydroxybenzamide core is a known pharmacophore found in compounds with diverse biological activities, including analgesic and antirheumatic properties[2]. The cyclopropyl group can enhance metabolic stability and binding affinity, while the chlorine atom can participate in halogen bonding, a significant interaction in protein-ligand binding[1].

Hypothetical Target and Mechanism of Action: For the purpose of these application notes, we will hypothesize that 4-chloro-N-cyclopropyl-2-hydroxybenzamide acts as an inhibitor of a specific protein kinase, "Kinase X," which is implicated in an inflammatory signaling pathway. This is a plausible hypothesis given that structurally related compounds have been shown to inhibit enzymes like human nucleoside triphosphate diphosphohydrolases (h-NTPDases)[1]. The probe is presumed to bind to the ATP-binding pocket of Kinase X, thereby preventing the phosphorylation of its downstream substrates.

Key Characteristics of an Ideal Chemical Probe: A high-quality chemical probe should exhibit the following characteristics[3][4]:

-

Selectivity: >30-fold selectivity against other related targets.[4][5]

-

Cellular Activity: Demonstrated on-target activity in a cellular context.

-

Known Mechanism of Action: A clear understanding of how it interacts with its target.[3]

The protocols outlined below are designed to stringently assess these characteristics for 4-chloro-N-cyclopropyl-2-hydroxybenzamide.

Essential Preliminary Steps: Probe Characterization and Handling

Prior to initiating any cellular experiments, it is crucial to properly handle and characterize the chemical probe.

Table 1: Physicochemical Properties of 4-chloro-N-cyclopropyl-2-hydroxybenzamide

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [1] |

| Molecular Weight | 211.64 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (>10 mM) | |

| Purity | >98% (as determined by HPLC) |

Protocol 2.1: Preparation of Stock Solutions

-

Materials: 4-chloro-N-cyclopropyl-2-hydroxybenzamide powder, anhydrous DMSO, sterile microcentrifuge tubes.

-

Procedure: a. Accurately weigh a precise amount of the compound. b. Dissolve in anhydrous DMSO to create a 10 mM stock solution. c. Vortex thoroughly to ensure complete dissolution. d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. e. Store at -20°C, protected from light.

Target Engagement Assays: Confirming Interaction with the Target Protein

Target engagement assays are critical for demonstrating that a chemical probe physically interacts with its intended target in a cellular environment[6][7]. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it relies on the principle that ligand binding stabilizes a protein against thermal denaturation[8][9][10].

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

This protocol will determine if 4-chloro-N-cyclopropyl-2-hydroxybenzamide binds to and stabilizes our hypothetical "Kinase X" in intact cells.

-

Cell Culture and Treatment: a. Culture cells known to express "Kinase X" to 70-80% confluency. b. Treat cells with varying concentrations of 4-chloro-N-cyclopropyl-2-hydroxybenzamide (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C[11].

-

Heating and Lysis: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature[11]. d. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer[11].

-

Analysis: a. Separate the soluble and precipitated protein fractions by centrifugation. b. Analyze the soluble fraction by Western blotting using an antibody specific for "Kinase X". c. Quantify the band intensities to determine the amount of soluble "Kinase X" at each temperature.

-

Data Interpretation: A positive target engagement will result in a shift of the melting curve to higher temperatures in the presence of the chemical probe.

Visualization 3.1: CETSA Workflow

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Biochemical Assays: Quantifying Inhibitory Potency

Once target engagement is confirmed, it is essential to quantify the inhibitory potency of the chemical probe through biochemical assays. For our hypothetical "Kinase X," a radiometric kinase assay is the gold standard[12].

Protocol 4.1: Radiometric Kinase Assay

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by "Kinase X."

-

Reaction Setup: a. In a microplate, combine a purified, active form of "Kinase X," its specific substrate peptide, and a buffer containing cofactors. b. Add serial dilutions of 4-chloro-N-cyclopropyl-2-hydroxybenzamide or a DMSO control. c. Initiate the kinase reaction by adding [γ-³²P]ATP[12].

-

Incubation and Termination: a. Incubate the reaction at 30°C for a specified time, ensuring the reaction is in the linear range. b. Stop the reaction by adding a strong acid (e.g., phosphoric acid).

-

Detection: a. Spot the reaction mixture onto a phosphocellulose filter paper, which binds the phosphorylated substrate. b. Wash the filter paper to remove unincorporated [γ-³²P]ATP[12]. c. Measure the radioactivity on the filter paper using a scintillation counter.

-

Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of the probe. b. Plot the inhibition data against the log of the probe concentration and fit to a dose-response curve to determine the IC50 value.

Table 2: Expected Results from Biochemical and Cellular Assays

| Assay | Parameter | Expected Value |

| Radiometric Kinase Assay | IC50 | < 100 nM |

| CETSA | Thermal Shift (ΔTm) | > 2°C at 10 µM |

| Cellular Phosphorylation Assay | EC50 | < 1 µM |

Cellular Assays: Assessing On-Target Effects in a Biological Context

After confirming direct binding and biochemical inhibition, the next step is to demonstrate that the chemical probe modulates the activity of its target in a cellular system.

Protocol 5.1: Western Blot for Downstream Substrate Phosphorylation

This protocol assesses the ability of 4-chloro-N-cyclopropyl-2-hydroxybenzamide to inhibit the phosphorylation of a known downstream substrate of "Kinase X" in cells.

-

Cell Treatment: a. Plate cells and allow them to adhere overnight. b. Starve the cells of serum for several hours to reduce basal signaling. c. Pre-treat the cells with various concentrations of 4-chloro-N-cyclopropyl-2-hydroxybenzamide or DMSO for 1-2 hours. d. Stimulate the cells with an appropriate agonist to activate the "Kinase X" pathway.

-

Cell Lysis and Protein Quantification: a. Lyse the cells in a buffer containing phosphatase and protease inhibitors. b. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blot Analysis: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. d. Strip and re-probe the membrane with an antibody for the total amount of the substrate to ensure equal loading.

-

Data Analysis: a. Quantify the band intensities for the phosphorylated and total substrate. b. Normalize the phosphorylated signal to the total protein signal. c. Plot the normalized phosphorylation against the probe concentration to determine the cellular EC50.

Visualization 5.1: Signaling Pathway Inhibition

Caption: Inhibition of the hypothetical "Kinase X" signaling pathway.

Off-Target and Selectivity Profiling

A critical aspect of chemical probe validation is to assess its selectivity. A common and powerful method for this is the kinobeads competition binding assay, which can profile the interaction of a compound with hundreds of endogenous kinases simultaneously[13][14][15].

Protocol 6.1: Kinobeads Competition Binding Assay

-

Lysate Preparation: a. Prepare a lysate from cells or a mixture of cell lines to ensure broad kinase representation[13].

-

Competition Binding: a. Incubate the lysate with different concentrations of 4-chloro-N-cyclopropyl-2-hydroxybenzamide. b. Add "kinobeads," which are sepharose beads derivatized with broad-spectrum kinase inhibitors[13][14]. c. During incubation, the chemical probe will compete with the kinobeads for binding to kinases in the lysate.

-

Affinity Enrichment and Digestion: a. Wash the beads to remove unbound proteins. b. Elute the bound kinases and digest them into peptides.

-

Mass Spectrometry Analysis: a. Analyze the peptide mixture by label-free quantitative mass spectrometry.

-

Data Analysis: a. Identify and quantify the proteins that were pulled down by the kinobeads. b. Determine the dose-dependent displacement of each kinase by the chemical probe to generate a selectivity profile.

Concluding Remarks and Best Practices

The successful application of 4-chloro-N-cyclopropyl-2-hydroxybenzamide as a chemical probe hinges on rigorous validation through a combination of biochemical, cellular, and proteomic approaches. It is imperative to always include appropriate controls, such as a structurally similar but inactive analog, to ensure that the observed biological effects are due to the on-target activity of the probe[3][16]. Researchers should be mindful of potential off-target effects, especially at higher concentrations, and interpret their data within the context of the probe's selectivity profile. By following the detailed protocols and principles outlined in this guide, scientists can confidently employ this and other novel chemical probes to elucidate complex biological processes and accelerate drug discovery efforts.

References

-

Klaeger, S., Gohlke, B., Scott, K. A., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 379(6631). Retrieved from [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141–157. Retrieved from [Link]

-

Vasta, J. D., & Robers, M. B. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(19), 10734–10763. Retrieved from [Link]

-

Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 32(1), 9–25. Retrieved from [Link]

-

Metz, M., Gohlke, B., & Médard, G. (2020). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 19(11), 4337–4346. Retrieved from [Link]

-

Antibodies.com. (2024). Cell-Based Assays Guide. Retrieved from [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

Creek, D. J., et al. (2019). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PLoS Pathogens, 15(7), e1007893. Retrieved from [Link]

-

Vasta, J. D., et al. (2018). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 13(10), 2928–2938. Retrieved from [Link]

-

Raza, A., et al. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2922. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. Retrieved from [Link]

-

UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 587567, 2-Chloro-N-(4-hydroxyphenyl)benzamide. Retrieved from [Link]

-

Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4500. Retrieved from [Link]

-

Médard, G., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 1888, 249–272. Retrieved from [Link]

-

Bunnage, M. E., et al. (2019). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 711–724. Retrieved from [Link]

-

American Chemical Society. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. Journal of the American Chemical Society. Retrieved from [Link]

-

Selvita. (2023). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

-

MDPI. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Molecules, 27(11), 3505. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinase Profiling & Screening. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66562982. Retrieved from [Link]

-

Taylor & Francis. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(4), 561–564. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5147, Salicylamide. Retrieved from [Link]

-

Yuan, J., & Liu, Y.-J. (2012). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E Structure Reports Online, 68(Pt 4), o997. Retrieved from [Link]

-

Müller, S., et al. (2022). The era of high-quality chemical probes. MedChemComm, 13(5), 875–883. Retrieved from [Link]

-

bioRxiv. (2019). Rapid discovery of drug target engagement by isothermal shift assay. Retrieved from [Link]

-

Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(12), 2758–2767. Retrieved from [Link]

-

Kang, L., et al. (2011). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o149. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154584713. Retrieved from [Link]

Sources

- 1. 4-Chloro-N-cyclopropyl-2-hydroxybenzamide|CAS 1019402-77-7 [benchchem.com]

- 2. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 4. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rapid discovery of drug target engagement by isothermal shift assay | bioRxiv [biorxiv.org]

- 8. news-medical.net [news-medical.net]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 16. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Evaluating 4-chloro-N-cyclopropyl-2-hydroxybenzamide in Antibacterial Drug Discovery

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Benzamide derivatives have emerged as a promising class of compounds with diverse biological activities. This document provides a comprehensive technical guide for researchers on the evaluation of 4-chloro-N-cyclopropyl-2-hydroxybenzamide , a synthetic benzamide derivative, as a potential antibacterial agent. We present detailed, field-proven protocols for its chemical synthesis and characterization, a complete workflow for assessing its antibacterial efficacy—including determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and time-kill kinetics—and a proposed framework for investigating its mechanism of action, focusing on the inhibition of the bacterial cell division protein FtsZ. Furthermore, we outline a standard suite of in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays to build a robust preclinical profile of the compound. This guide is designed to provide both the procedural steps and the scientific rationale necessary for a thorough investigation.

Introduction: The Scientific Rationale

4-chloro-N-cyclopropyl-2-hydroxybenzamide is a small molecule belonging to the benzamide class of compounds. Its structure, featuring a salicylamide core, is noteworthy; salicylamide derivatives have been investigated for a range of therapeutic applications, including as anticancer agents.[1] The core hypothesis for investigating this molecule in an antibacterial context is based on two key insights:

-

Structural Analogy to Known Antibacterials: Structurally related N-substituted benzamides have demonstrated antibacterial properties.[2][3] Specifically, chloro-substituted salicylanilide derivatives have shown potent activity against Gram-positive bacteria.[4] This suggests that the 4-chloro-2-hydroxybenzamide scaffold is a viable starting point for antibacterial drug discovery.

-

Potential Mechanism of Action (MoA): Many benzamide derivatives exert their antibacterial effect by targeting the essential and highly conserved bacterial cell division protein, FtsZ.[5][6] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a cornerstone of the bacterial cytoskeleton, making it an attractive target for novel antibiotics with a low potential for host toxicity.[6][7]

This document serves as a practical guide to systematically validate the antibacterial potential of 4-chloro-N-cyclopropyl-2-hydroxybenzamide, from initial synthesis to a foundational preclinical profile.

Synthesis and Characterization

The primary route for synthesizing 4-chloro-N-cyclopropyl-2-hydroxybenzamide is via a standard amidation reaction. This involves activating the carboxylic acid of 4-chloro-2-hydroxybenzoic acid and subsequently reacting it with cyclopropylamine.

Synthesis Workflow Diagram

Caption: Synthesis of 4-chloro-N-cyclopropyl-2-hydroxybenzamide.

Detailed Synthesis Protocol

Causality: This protocol utilizes thionyl chloride to convert the carboxylic acid into a more reactive acyl chloride intermediate, which readily undergoes nucleophilic attack by the amine group of cyclopropylamine to form the stable amide bond. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Activation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-chloro-2-hydroxybenzoic acid (1 eq) in dry chloroform.

-

Slowly add thionyl chloride (1.2 eq) to the solution at room temperature with vigorous stirring.[5]

-